molecular formula C16H11ClN4O3S2 B2682916 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 868976-41-4

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2682916
CAS No.: 868976-41-4
M. Wt: 406.86
InChI Key: DWZXSQDXVARWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a thiadiazole ring, and a nitrobenzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the nitro group in the nitrobenzamide moiety could be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Anticonvulsant Potential

Research has shown the promise of 1,3,4-thiadiazole derivatives as anticonvulsants. A study developed quality control methods for a derivative demonstrating significant anticonvulsive activity, suggesting its potential for further preclinical studies. This derivative was analyzed for its physical-chemical properties, spectral characteristics, and methods for identifying impurities and quantitative determination, laying the groundwork for its application in medicinal chemistry (I. Sych et al., 2018).

Antimicrobial Activity

Another area of application is the synthesis of 1,3,4-thiadiazole derivatives for their antimicrobial properties. One study synthesized a series of these derivatives and evaluated their in vitro anti-Helicobacter pylori activity, finding that most compounds exhibited significant inhibitory activity against H. pylori. This suggests their potential as effective agents in combating infections caused by this bacterium (N. Mohammadhosseini et al., 2009).

Anticancer Applications

The anticancer potential of related compounds has also been explored. One study focused on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The compounds were tested against various human neoplastic cell lines, with some showing promising activity, particularly against the A549 cell line. This highlights the potential of these derivatives in cancer therapy (Aurelio Romero-Castro et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety measures should always be followed when working with chemical substances .

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-12-3-1-2-10(8-12)9-25-16-20-19-15(26-16)18-14(22)11-4-6-13(7-5-11)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZXSQDXVARWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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